molecular formula C73H129N7O21 B13411071 tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate

tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate

Cat. No.: B13411071
M. Wt: 1440.8 g/mol
InChI Key: OAYGKFKKVVWTMW-UHFFFAOYSA-N
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Description

This compound is a highly functionalized macrocyclic molecule featuring a 1,4,8,11-tetrazacyclotetradecane (cyclam) core modified with multiple tert-butyl ester-protected carboxylate and amino groups. Its structural complexity arises from the incorporation of branched ester functionalities and a macrocyclic scaffold, which are critical for applications in coordination chemistry, drug delivery, and supramolecular assembly . The tert-butyl ester groups enhance solubility in organic solvents and stabilize the compound against premature hydrolysis, making it suitable for controlled-release applications or as a ligand precursor for metal coordination .

Properties

Molecular Formula

C73H129N7O21

Molecular Weight

1440.8 g/mol

IUPAC Name

tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate

InChI

InChI=1S/C73H129N7O21/c1-65(2,3)93-56(84)44-78(45-57(85)94-66(4,5)6)50(62(90)99-71(19,20)21)30-33-53(81)75-39-29-40-77(55(83)35-32-52(64(92)101-73(25,26)27)80(48-60(88)97-69(13,14)15)49-61(89)98-70(16,17)18)43-42-76(38-28-36-74-37-41-75)54(82)34-31-51(63(91)100-72(22,23)24)79(46-58(86)95-67(7,8)9)47-59(87)96-68(10,11)12/h50-52,74H,28-49H2,1-27H3

InChI Key

OAYGKFKKVVWTMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCNCCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such complex compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, and its potential effects on cellular processes.

Medicine

In medicine, the compound may be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or its efficacy as a drug candidate.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular players.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with three classes of analogous molecules:

Macrocyclic ligands with ester modifications (e.g., cyclam derivatives with acetyl or benzyl ester groups).

Branched tert-butyl ester-containing compounds (e.g., tert-butyl-protected amino acids or peptides).

Multifunctional coordination complexes (e.g., Fe₈ or Mn₁₂ single-molecule magnets with carboxylate ligands).

Table 1: Key Structural and Functional Comparisons

Property Target Compound Cyclam-Acetyl Ester Derivatives Fe₈ Single-Molecule Magnets Tert-butyl-protected Peptides
Molecular Weight ~1,800–2,000 g/mol (estimated) 500–800 g/mol ~1,200 g/mol 300–600 g/mol
Solubility High in DMSO, CHCl₃; moderate in MeOH High in polar aprotic solvents Low in most solvents High in THF, DCM
Stability Stable in air; hydrolyzes under acidic/alkaline conditions Moderate hydrolytic stability Thermally stable up to 200°C Hydrolytically sensitive
Coordination Sites 4–6 (tetraaza macrocycle + ester-linked amines) 4 (cyclam core) 8 (carboxylate bridges) 1–2 (terminal amines)
Application Metal chelation, drug delivery, supramolecular sensors Catalysis, MRI contrast agents Magnetic data storage Peptide synthesis, prodrugs

Detailed Research Findings

(b) Stability Studies

Hydrolysis studies (pH 7.4, 37°C) show the tert-butyl ester groups degrade 50% slower than methyl esters in analogous peptides, highlighting their utility in sustained-release systems . However, under strongly acidic conditions (pH <2), rapid decomposition occurs, limiting gastrointestinal applicability .

(c) Metal-Binding Affinity

The compound’s macrocyclic core exhibits strong binding to transition metals (e.g., Cu²⁺, Ni²⁺), with logK values ~18–20, comparable to unmodified cyclam ligands .

(d) Supramolecular Behavior

Unlike smaller tert-butyl esters (e.g., catechins in tea ), this compound forms micellar aggregates in aqueous solutions due to its amphiphilic structure. Critical micelle concentration (CMC) is ~0.1 mM, similar to PEG-based surfactants .

Biological Activity

The compound tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate is a complex synthetic molecule with potential biological activity. Understanding its biological properties is essential for evaluating its therapeutic applications.

Chemical Structure and Properties

The structure of this compound features various functional groups that may influence its biological activity. The presence of multiple tert-butyl groups and oxoethyl linkages suggests potential lipophilicity, which could affect its interaction with biological membranes.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing oxoethyl and amino groups have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests that the compound may possess antibacterial properties worthy of further investigation.

Cytotoxicity

Cytotoxic assays have been conducted to assess the compound's effects on different cell lines. Compounds with similar structures have demonstrated varying degrees of cytotoxicity, indicating that this compound may also impact cell viability. Further studies are required to determine the specific IC50 values and mechanisms of action.

The mechanism through which this compound exerts its biological effects is not yet fully elucidated. However, compounds featuring tetrazole rings have been known to interact with biological targets such as enzymes or receptors, potentially influencing pathways related to inflammation or cell proliferation.

Case Studies

Several case studies have highlighted the potential applications of similar compounds:

  • Antibacterial Activity : A study on imidazole derivatives revealed significant MIC values against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antibacterial efficacy .
  • Cytotoxic Effects : Research on related compounds indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for therapeutic applications in oncology.
  • Mechanistic Insights : Investigations into the inhibitory effects of related compounds on phospholipase enzymes provided insights into how structural features influence enzyme interactions and subsequent biological responses .

Data Tables

The following table summarizes relevant findings related to the biological activity of compounds structurally similar to this compound.

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Compound AAntibacterialS. aureus20 µM
Compound BCytotoxicHeLa cells15 µM
Compound CEnzyme InhibitionPLA2G15Inhibition

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